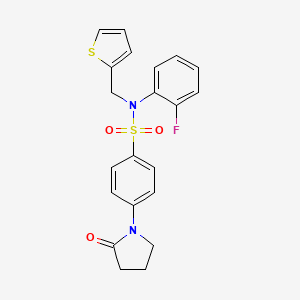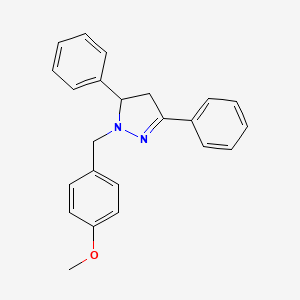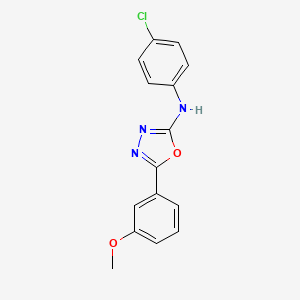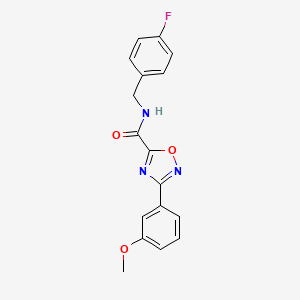![molecular formula C27H29N3O5S B11073309 N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11073309.png)
N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]biphenyl-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE is a complex organic compound characterized by the presence of morpholine rings and a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE typically involves multiple steps, including sulfonylation, amidation, and the formation of morpholine rings. The key steps in the synthesis include:
Sulfonylation: Introduction of the sulfonyl group to the phenyl ring.
Amidation: Formation of the amide bond between the biphenyl and the morpholine-substituted phenyl ring.
Morpholine Ring Formation: Cyclization to form the morpholine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Purification: Techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering receptor function and signaling pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-MORPHOLIN-4-YL-5-(MORPHOLIN-4-YLSULFONYL)PHENYL]HYDRAZINECARBOTHIOAMIDE
- 3-METHOXY-4-(MORPHOLIN-4-YL)ANILINE
Uniqueness
N-[4-MORPHOLIN-4-YL-3-(MORPHOLIN-4-YLSULFONYL)PHENYL]BIPHENYL-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of multiple morpholine rings and a biphenyl backbone
Eigenschaften
Molekularformel |
C27H29N3O5S |
|---|---|
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
N-(4-morpholin-4-yl-3-morpholin-4-ylsulfonylphenyl)-2-phenylbenzamide |
InChI |
InChI=1S/C27H29N3O5S/c31-27(24-9-5-4-8-23(24)21-6-2-1-3-7-21)28-22-10-11-25(29-12-16-34-17-13-29)26(20-22)36(32,33)30-14-18-35-19-15-30/h1-11,20H,12-19H2,(H,28,31) |
InChI-Schlüssel |
QDZKCXFRROLDQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B11073230.png)
![2-(3-Nitrophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B11073232.png)

![Ethyl 4-[({1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11073251.png)
![4H-Benzo[1,4]oxazin-3-one, 4-(2-morpholin-4-yl-2-oxoethyl)-](/img/structure/B11073254.png)
![N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]acetamide](/img/structure/B11073255.png)
![methyl 3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-4-carboxylate](/img/structure/B11073259.png)
![2-(3-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11073272.png)

![ethyl (4-{[(2-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11073291.png)
![3-butyryl-4-[(2-hydroxyethyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B11073294.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone](/img/structure/B11073296.png)


